2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride
Brand Name: Vulcanchem
CAS No.: 25320-59-6
VCID: VC20766563
InChI: InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C34H35ClO5
Molecular Weight: 559.1 g/mol

2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride

CAS No.: 25320-59-6

Cat. No.: VC20766563

Molecular Formula: C34H35ClO5

Molecular Weight: 559.1 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride - 25320-59-6

CAS No. 25320-59-6
Molecular Formula C34H35ClO5
Molecular Weight 559.1 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Standard InChI InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1
Standard InChI Key PCQHHGZMQLZGQM-RUOAZZEASA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Chemical Structure and Properties

Structural Features

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is derived from D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected with benzyl groups, and the anomeric hydroxyl is replaced by a chloride atom. This strategic protection pattern serves multiple purposes in carbohydrate synthesis. The benzyl groups act as permanent protecting groups that remain stable during many reaction conditions but can be selectively removed through hydrogenolysis when needed .

The structural arrangement significantly influences the compound's reactivity profile. The benzyl ether groups at positions 2, 3, 4, and 6 create steric bulk around the sugar ring, which can influence the stereochemical outcome of glycosylation reactions. Unlike 2-O-benzoyl protected sugars that favor formation of 1,2-trans glycosides through neighboring group participation, 2-O-benzylated glycosyl donors like 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride can potentially form both alpha and beta glycosides depending on reaction conditions .

Physical and Chemical Properties

The physical properties of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride are influenced by both the core glucopyranose structure and the peripheral benzyl protecting groups. While specific data for this compound is limited in the search results, we can extrapolate from data available for related compounds.

Based on the properties of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranose, the chloride derivative likely exhibits similar solubility characteristics, being soluble in chloroform and other organic solvents but insoluble in water . Unlike its hydroxyl precursor, which has a melting point of 151-156°C, the chloride derivative may have different thermal properties due to the replacement of the hydroxyl group with the chloride .

The compound's reactivity is primarily centered at the anomeric position, where the chloride functions as a leaving group. When activated by appropriate promoters such as silver salts and triflic acid, the compound readily undergoes ionization to form a glycosyl cation, which can then react with nucleophiles to form glycosidic bonds .

Stability Considerations

Storage and handling of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride require careful attention to preserve its integrity. Like many glycosyl halides, it may be sensitive to moisture and prone to hydrolysis. It is typically recommended to store such compounds in cool, dry conditions, away from oxidizing agents, similar to the storage recommendations for related compounds .

The stability of the compound during reactions is influenced by reaction conditions, including solvent choice, temperature, and the presence of molecular sieves or other water scavengers. These factors must be carefully controlled to achieve optimal results in glycosylation reactions.

Synthetic Approaches

Preparation Methods

The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically follows a two-stage approach: first, the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose through selective protection of the hydroxyl groups, followed by conversion of the anomeric hydroxyl to a chloride.

The preparation of the tetra-O-benzyl intermediate can be achieved through benzylation of protected glucose derivatives. One approach involves the use of benzyl bromide with a base such as sodium hydride in an appropriate solvent. The benzylation pattern can be controlled through selection of appropriate protecting group strategies .

The subsequent conversion to the glycosyl chloride can be accomplished using various chlorinating agents, such as thionyl chloride, oxalyl chloride with a catalytic amount of dimethylformamide, or treatment with hydrogen chloride. The stereochemistry at the anomeric position can be influenced by reaction conditions, with the alpha anomer often being favored due to the anomeric effect.

Alternative Synthetic Routes

In addition to direct chlorination of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, alternative synthetic routes to obtain 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride may include:

  • Conversion of 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate to the corresponding chloride. Trichloroacetimidates are commonly used glycosyl donors that can be converted to glycosyl halides under appropriate conditions .

  • Transformation of other glycosyl donors, such as thioglycosides or glycosyl fluorides, into the desired chloride through halide exchange reactions.

The choice of synthetic route often depends on the availability of starting materials, scale of production, and specific requirements for stereochemical control.

Reactivity in Glycosylation

Mechanism of Glycosyl Chloride Activation

The activation of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in glycosylation reactions often involves promotion with silver salts, such as silver oxide (Ag₂O), sometimes in combination with acid promoters like triflic acid (TfOH). This activation pathway proceeds through several key intermediates:

  • Initial interaction of the glycosyl chloride with Ag₂O and TfOH produces a strongly ionized species.

  • The intermediate rapidly dissociates, producing silver chloride (AgCl) that precipitates from the solution.

  • The resulting glycosyl cation is stabilized via an oxacarbenium ion due to the presence of the 2-O-benzyl group.

  • Nucleophilic attack by the glycosyl acceptor (ROH) then occurs, with regeneration of TfOH that becomes available for the next catalytic cycle .

This reaction is driven by the irreversible formation of the silver-chloride bond, which provides a strong thermodynamic driving force for the glycosylation reaction.

Stereoselectivity Considerations

The stereochemical outcome of glycosylations with 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride is significantly influenced by the absence of a participating group at the C-2 position. Unlike 2-O-benzoylated glycosyl chlorides, which typically give 1,2-trans glycosides with complete stereoselectivity due to neighboring group participation, 2-O-benzylated donors can form both alpha and beta glycosides .

The alpha:beta ratio can be influenced by various factors, including:

  • Solvent effects: Ethereal solvents often favor alpha-glycoside formation

  • Temperature: Lower temperatures typically improve stereoselectivity

  • Additives: Various additives can influence the stereochemical outcome

  • Concentration: Reaction concentration can affect the stereoselectivity

  • Nature of the acceptor: Steric and electronic properties of the glycosyl acceptor can influence the stereochemical outcome

Comparison with Other Glycosyl Donors

While specific comparative data for 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride is limited in the search results, general trends observed with glycosyl chlorides can be instructive. Research has shown that glycosyl chlorides can be more reactive than corresponding bromides in certain silver-promoted glycosylation reactions. This contradicts the traditional reactivity order of glycosyl halides (I > Br > Cl > F) observed in many other glycosylation methods .

The advantages of glycosyl chlorides over other donors include:

  • Enhanced stability compared to glycosyl bromides and iodides

  • Higher reactivity than glycosyl fluorides under certain conditions

  • More straightforward preparation compared to some other glycosyl donors

Table 1: Comparative Properties of Common Glycosyl Donors

PropertyGlycosyl ChloridesGlycosyl BromidesTrichloroacetimidatesThioglycosides
StabilityModerateLowModerate to HighHigh
ActivationSilver salts, Lewis acidsSilver salts, Lewis acidsLewis acidsThiophilic promoters
PreparationModerate complexityModerate complexityHigher complexityHigher complexity
StereoselectivityVariable (influenced by C-2 substituent)Variable (influenced by C-2 substituent)Often highVariable
Reaction conditionsMild to moderateMildMildModerate to harsh

Applications in Complex Carbohydrate Synthesis

Role in Oligosaccharide Assembly

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride serves as a valuable building block in the synthesis of complex oligosaccharides and glycoconjugates. Its controlled reactivity and ability to form glycosidic bonds with various acceptors make it useful in both linear and branched oligosaccharide synthesis strategies.

The compound is particularly valuable when alpha-selectivity is desired, or when the reactivity of other glycosyl donors proves insufficient. It can be employed in both solution-phase and solid-phase oligosaccharide synthesis, contributing to the preparation of biologically relevant carbohydrate structures.

Pharmaceutical Applications

The pharmaceutical relevance of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride lies in its role as an intermediate in the synthesis of bioactive glycosides and glycoconjugates. It has been identified as a potential intermediate in the synthesis of drugs like Voglibose and Dapagliflozin, which are important medications for diabetes management .

The ability to control the stereochemistry of glycosidic bond formation is crucial in pharmaceutical synthesis, as the biological activity of glycosides often depends strongly on their stereochemical configuration. The versatility of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in glycosylation reactions makes it a valuable tool in medicinal chemistry focused on carbohydrate-based or carbohydrate-derived therapeutics.

Recent Advances in Application Methodology

Research into improved activation methods for glycosyl chlorides has expanded their utility in complex carbohydrate synthesis. The cooperative catalysis approach using Ag₂O and TfOH has demonstrated remarkable efficiency in activating glycosyl chlorides, including those with 2-O-benzyl protection .

These advances have addressed traditional limitations of glycosyl chlorides, such as lower reactivity compared to other glycosyl halides, opening new possibilities for their application in challenging glycosylation reactions. The optimization of reaction conditions, including catalyst loading, temperature control, and solvent selection, continues to enhance the utility of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride in synthetic carbohydrate chemistry.

Experimental Considerations

Optimal Reaction Conditions

Successful glycosylation using 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride requires careful attention to reaction conditions. Based on studies with related glycosyl chlorides, the following parameters are important for optimal results:

  • Promoter system: The combination of Ag₂O (0.50 equiv) with TfOH (0.25-0.50 equiv) has shown excellent results for glycosyl chloride activation .

  • Solvent: Dichloromethane is commonly used, though other solvents may be employed depending on specific requirements.

  • Temperature: Room temperature is often suitable, though lower temperatures may be beneficial for improving stereoselectivity.

  • Molecular sieves: The inclusion of molecular sieves (typically 4Å) is important to scavenge water produced during the reaction, preventing unwanted hydrolysis of the glycosyl chloride .

  • Concentration: Moderate dilution typically provides the best balance between reaction rate and selectivity.

Analytical Methods for Monitoring and Characterization

The progress and outcome of reactions involving 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride can be monitored and characterized using various analytical techniques:

  • Thin-layer chromatography (TLC) provides a quick method for monitoring reaction progress.

  • Nuclear magnetic resonance (NMR) spectroscopy is crucial for confirming structure and determining anomeric configuration. The anomeric proton in alpha-glycosides typically shows a characteristic coupling constant that differs from beta-glycosides.

  • Mass spectrometry helps confirm molecular weight and can provide structural information through fragmentation patterns.

  • Infrared spectroscopy can identify functional groups and help confirm structural features.

  • Optical rotation measurements can provide information about stereochemistry, as alpha and beta anomers typically have different specific rotations.

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